molecular formula C14H21NO B3172977 4-[(3-Ethylphenoxy)methyl]piperidine CAS No. 946758-67-4

4-[(3-Ethylphenoxy)methyl]piperidine

Cat. No.: B3172977
CAS No.: 946758-67-4
M. Wt: 219.32 g/mol
InChI Key: OSFFAULAHRHZGU-UHFFFAOYSA-N
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Description

4-[(3-Ethylphenoxy)methyl]piperidine is a piperidine derivative characterized by a 3-ethylphenoxy group attached to the piperidine ring via a methylene (-CH₂-) linker.

Properties

IUPAC Name

4-[(3-ethylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFAULAHRHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Ethylphenoxy)methyl]piperidine typically involves the reaction of 3-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(3-Ethylphenoxy)methyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Ethylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 4-[(3-Ethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with various biological pathways, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-[(3-Ethylphenoxy)methyl]piperidine 3-Ethylphenoxy, methylene linker C₁₃H₁₉NO 205.3 Base compound; used in synthetic intermediates
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride Addition of Cl at para-position, hydrochloride salt C₁₃H₁₈ClNO·HCl 296.2 Enhanced electronegativity; potential altered receptor affinity
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine hydrochloride Ethyl linker, CF₃ substituent, hydrochloride salt C₁₄H₁₇F₃NO·HCl 323.7 Increased lipophilicity; may improve blood-brain barrier penetration
4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride Nitro group at ortho-position, hydrochloride salt C₁₂H₁₅N₂O₃·HCl 286.7 Higher reactivity; irritant properties noted in safety data
4-[(2-Methylphenyl)methyl]piperidine 2-Methylbenzyl substituent C₁₃H₁₉N 189.2 Reduced steric hindrance; potential for enhanced bioavailability

Structural and Functional Insights

Lipophilic Groups (e.g., CF₃): Trifluoromethyl groups improve membrane permeability, a critical factor in central nervous system-targeting drugs . Linker Variations: Ethyl linkers (vs. methyl) may alter conformational flexibility, affecting interactions with biological targets .

Synthetic Routes :

  • The target compound is synthesized via reductive amination of ketones or nucleophilic substitution, similar to methods described for ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
  • Derivatives like the nitro- and chloro-substituted analogs require additional steps, such as halogenation or nitration .

Biological and Safety Profiles: While direct activity data for this compound is unavailable, piperidine derivatives with para-chloro or trifluoromethyl groups exhibit enhanced antimicrobial and antitumor activities in related studies . Nitro-substituted analogs are associated with irritant properties, necessitating careful handling .

Biological Activity

4-[(3-Ethylphenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

  • IUPAC Name: this compound
  • Molecular Formula: C15H21NO
  • Molecular Weight: 233.34 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethylphenol with piperidine under controlled conditions. The reaction may require specific solvents and catalysts to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and as a potential therapeutic agent. Below are key findings from recent studies:

Neuropharmacological Effects

  • Dopamine Transporter Interaction :
    • Analogous compounds have been shown to interact with dopamine transporters, suggesting that this compound may influence dopaminergic signaling pathways .
    • A study on related piperidine derivatives indicated that modifications in the ethyl group could enhance selectivity for dopamine transporters over serotonin transporters .
  • Opioid Receptor Modulation :
    • Research into piperidine derivatives has highlighted their potential as opioid receptor antagonists, which could lead to applications in pain management and addiction therapy .

Toxicological Studies

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that this compound demonstrates a favorable safety profile with minimal acute toxicity observed in animal models at therapeutic doses.

Case Studies and Research Findings

Several studies have reported on the biological activity of piperidine derivatives similar to this compound:

StudyFindings
Investigated the synthesis and biological activity of piperidine analogs, noting their interaction with neurotransmitter systems.
Evaluated the role of bioisosteres in drug design, highlighting structural modifications that enhance potency and selectivity.
Explored neurotropic activities of related compounds, emphasizing their potential in nerve regeneration therapies.

The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems, particularly through interaction with receptors involved in dopaminergic and opioid signaling pathways. These interactions can lead to alterations in synaptic transmission and neuronal excitability.

Q & A

Q. Basic

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/skin contact.
  • Store in airtight containers away from oxidizers and heat sources.
  • Follow protocols for spill management (e.g., absorb with inert material, ventilate area) and waste disposal per local regulations .

How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Q. Advanced

  • Replicate studies : Ensure consistency in assay conditions (e.g., pH, temperature, solvent).
  • Evaluate pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration) using LC-MS/MS or microdialysis.
  • Use computational modeling to predict metabolite interactions or off-target effects .

What strategies are effective for elucidating the compound’s structure-activity relationship (SAR)?

Q. Advanced

  • Synthesize analogs with modifications to the ethylphenoxy or piperidine moieties.
  • Test analogs in functional assays (e.g., enzyme inhibition, receptor binding) to identify critical substituents.
  • Apply molecular docking or MD simulations to correlate activity with binding affinity .

How can the compound’s stability under varying storage conditions be systematically evaluated?

Q. Basic

  • Conduct accelerated stability studies at elevated temperatures (40°C, 75% RH) over 1–3 months.
  • Monitor degradation via HPLC and identify degradation products using LC-MS.
  • Optimize storage in amber vials at –20°C under inert gas (e.g., argon) .

What methodologies are recommended for assessing the compound’s potential neurotoxicity?

Q. Advanced

  • Use primary neuronal cultures or SH-SY5Y cells to measure cytotoxicity (e.g., MTT assay, LDH release).
  • Perform glial activation assays (e.g., GFAP expression in astrocytes).
  • Validate findings in in vivo models (e.g., rodent behavioral tests, histopathology) .

How can researchers integrate this compound into a broader pharmacological study on GPCR targets?

Q. Advanced

  • Screen against GPCR panels (e.g., β-arrestin recruitment assays) to identify off-target interactions.
  • Compare efficacy with known modulators (e.g., pKi/pEC50 values).
  • Use BRET/FRET-based sensors to study real-time signaling dynamics .

What statistical approaches are suitable for analyzing dose-response data in studies involving this compound?

Q. Advanced

  • Apply nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50/IC50.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Validate assumptions via residual analysis and normality tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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